molecular formula C7H13NO B1345645 Cycloheptanone oxime CAS No. 2158-31-8

Cycloheptanone oxime

Cat. No.: B1345645
CAS No.: 2158-31-8
M. Wt: 127.18 g/mol
InChI Key: OENGSNXUALAIFP-UHFFFAOYSA-N
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Description

Cycloheptanone oxime is an organic compound with the molecular formula C7H13NO It is derived from cycloheptanone, a seven-membered cyclic ketone, through the formation of an oxime functional group

Scientific Research Applications

Cycloheptanone oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of amides and nitriles through the Beckmann rearrangement.

    Biology: Studies may explore its potential biological activity and interactions with enzymes or receptors.

    Medicine: Research into its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of polymers and other materials.

Future Directions

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of Cycloheptanone oxime . These methods aim to reduce the use of harsh reaction conditions and toxic substances, making the production process safer and more sustainable . The demand for this compound is expected to increase in the future due to its role as a key precursor in the production of Nylon-6 .

Biochemical Analysis

Biochemical Properties

Cycloheptanone oxime plays a significant role in biochemical reactions, particularly in the formation of oxime derivatives. It interacts with various enzymes and proteins, facilitating the conversion of ketones to oximes. For instance, this compound can be synthesized through the reaction of cycloheptanone with hydroxylamine, catalyzed by enzymes such as hydroxylamine oxidoreductase . This interaction is crucial for the stabilization of the oxime group and the subsequent biochemical reactions it undergoes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . For example, this compound can inhibit the activity of certain oxidoreductases, leading to changes in the redox state of the cell . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical properties and interactions . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range leads to significant biochemical and physiological changes in the animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization . It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, this compound can be metabolized by oxidoreductases, leading to the formation of other bioactive compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . The transport and distribution of this compound are crucial for its biochemical activity and effects on cellular functions .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in biochemical reactions and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptanone oxime can be synthesized through the reaction of cycloheptanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the oxime occurring via nucleophilic addition of hydroxylamine to the carbonyl group of cycloheptanone, followed by dehydration.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: Cycloheptanone oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of this compound can yield cycloheptylamine.

    Substitution: The oxime group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

    Substitution: Acidic or basic conditions can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Cycloheptylamine.

    Substitution: Various substituted cycloheptanone derivatives.

Comparison with Similar Compounds

    Cyclohexanone oxime: A six-membered ring analog, commonly used in the production of caprolactam for Nylon-6.

    Cyclopentanone oxime: A five-membered ring analog with similar reactivity but different ring strain and stability.

Uniqueness: Cycloheptanone oxime is unique due to its seven-membered ring structure, which imparts distinct chemical properties and reactivity compared to its five- and six-membered counterparts. The ring size influences the stability and the types of reactions it can undergo, making it a valuable compound for specific synthetic applications.

Properties

IUPAC Name

N-cycloheptylidenehydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-8-7-5-3-1-2-4-6-7/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENGSNXUALAIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=NO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175934
Record name Cycloheptanone oxime
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2158-31-8
Record name Cycloheptanone oxime
Source ChemIDplus
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Record name Cycloheptanone, oxime
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Record name Cycloheptanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cycloheptylidenehydroxylamine
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Record name CYCLOHEPTANONE OXIME
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Synthesis routes and methods

Procedure details

For example, cyclohexanone oxime gives ε-caprolactam, cycloheptanone oxime gives 7-heptane lactam, cyclooctanone oxime gives 8-octane lactam, and cyclododecanone oxime gives laurolactam
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes cycloheptanone oxime particularly susceptible to chlorination with disulfur dichloride?

A1: The research by [] highlights that this compound, upon forming the initial cycloheptadithiazole ring, becomes highly activated towards further chlorination. This is attributed to the electron-withdrawing nature of the dithiazole ring, which makes the remaining cycloheptane carbons more susceptible to electrophilic attack by chlorine. The paper even isolates and characterizes intermediate chlorinated species, demonstrating this stepwise chlorination process.

Q2: Is the formation of pentachlorocycloheptadithiazole from this compound unique, or can other cyclic oximes undergo similar reactions?

A2: The research demonstrates that this type of extensive chlorination isn't limited to this compound. [] shows that cyclopentanone oxime undergoes a similar transformation, yielding a trichlorocyclopentadithiazole. Furthermore, even tetrahydrobenzocycloheptenone oxime and an acyclic oxime derivative produce chlorinated dithiazole products when reacted with disulfur dichloride. This suggests a broader reactivity pattern for oximes with this reagent.

Q3: The research mentions that the stability of chlorinated cycloheptadithiazoles towards nucleophiles varies. Can you elaborate on this?

A3: The study [] observes that while the trichlorocyclopentadithiazole readily decomposes in the presence of nucleophiles, the pentachlorocycloheptadithiazole demonstrates greater stability. This difference is attributed to the contribution of dipolar resonance structures in the pentachloro derivative, which delocalize electron density and reduce the reactivity of the ring system towards nucleophilic attack.

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